Cas no 1431724-08-1 (tert-butyl 3-(2S)-2-amino-3-ethoxy-3-oxopropyl-1H-indole-1-carboxylate)

tert-butyl 3-(2S)-2-amino-3-ethoxy-3-oxopropyl-1H-indole-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-[(2S)-2-amino-3-ethoxy-3-oxopropyl]-1H-indole-1-carboxylate
- 1431724-08-1
- EN300-28295924
- tert-butyl 3-(2S)-2-amino-3-ethoxy-3-oxopropyl-1H-indole-1-carboxylate
-
- Inchi: 1S/C18H24N2O4/c1-5-23-16(21)14(19)10-12-11-20(17(22)24-18(2,3)4)15-9-7-6-8-13(12)15/h6-9,11,14H,5,10,19H2,1-4H3/t14-/m0/s1
- InChI Key: ABGQTMHSWQFGDE-AWEZNQCLSA-N
- SMILES: O(C(N1C=C(C[C@@H](C(=O)OCC)N)C2C=CC=CC1=2)=O)C(C)(C)C
Computed Properties
- Exact Mass: 332.17360725g/mol
- Monoisotopic Mass: 332.17360725g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 460
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 83.6Ų
tert-butyl 3-(2S)-2-amino-3-ethoxy-3-oxopropyl-1H-indole-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28295924-10g |
tert-butyl 3-[(2S)-2-amino-3-ethoxy-3-oxopropyl]-1H-indole-1-carboxylate |
1431724-08-1 | 10g |
$2884.0 | 2023-09-07 | ||
Enamine | EN300-28295924-5g |
tert-butyl 3-[(2S)-2-amino-3-ethoxy-3-oxopropyl]-1H-indole-1-carboxylate |
1431724-08-1 | 5g |
$1945.0 | 2023-09-07 | ||
Enamine | EN300-28295924-0.05g |
tert-butyl 3-[(2S)-2-amino-3-ethoxy-3-oxopropyl]-1H-indole-1-carboxylate |
1431724-08-1 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
Enamine | EN300-28295924-1.0g |
tert-butyl 3-[(2S)-2-amino-3-ethoxy-3-oxopropyl]-1H-indole-1-carboxylate |
1431724-08-1 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
Enamine | EN300-28295924-0.1g |
tert-butyl 3-[(2S)-2-amino-3-ethoxy-3-oxopropyl]-1H-indole-1-carboxylate |
1431724-08-1 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
Enamine | EN300-28295924-0.5g |
tert-butyl 3-[(2S)-2-amino-3-ethoxy-3-oxopropyl]-1H-indole-1-carboxylate |
1431724-08-1 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
Enamine | EN300-28295924-1g |
tert-butyl 3-[(2S)-2-amino-3-ethoxy-3-oxopropyl]-1H-indole-1-carboxylate |
1431724-08-1 | 1g |
$671.0 | 2023-09-07 | ||
Enamine | EN300-28295924-10.0g |
tert-butyl 3-[(2S)-2-amino-3-ethoxy-3-oxopropyl]-1H-indole-1-carboxylate |
1431724-08-1 | 95.0% | 10.0g |
$2884.0 | 2025-03-19 | |
Enamine | EN300-28295924-0.25g |
tert-butyl 3-[(2S)-2-amino-3-ethoxy-3-oxopropyl]-1H-indole-1-carboxylate |
1431724-08-1 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
Enamine | EN300-28295924-2.5g |
tert-butyl 3-[(2S)-2-amino-3-ethoxy-3-oxopropyl]-1H-indole-1-carboxylate |
1431724-08-1 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 |
tert-butyl 3-(2S)-2-amino-3-ethoxy-3-oxopropyl-1H-indole-1-carboxylate Related Literature
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
Additional information on tert-butyl 3-(2S)-2-amino-3-ethoxy-3-oxopropyl-1H-indole-1-carboxylate
Introduction to tert-butyl 3-(2S)-2-amino-3-ethoxy-3-oxopropyl-1H-indole-1-carboxylate (CAS No. 1431724-08-1)
Tert-butyl 3-(2S)-2-amino-3-ethoxy-3-oxopropyl-1H-indole-1-carboxylate (CAS No. 1431724-08-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of indole, a key scaffold in many biologically active molecules, and features a tert-butyl protecting group on the carboxylic acid moiety, as well as an amino and ethoxy substituent on the propyl side chain. The unique structural features of this compound make it a valuable intermediate in the synthesis of various pharmaceuticals and research tools.
The indole core is a well-known heterocyclic aromatic ring system that is found in numerous natural products and synthetic compounds with diverse biological activities. Indole derivatives have been extensively studied for their potential therapeutic applications, including as anti-inflammatory agents, anticancer drugs, and neuroprotective agents. The presence of the tert-butyl protecting group on the carboxylic acid moiety of tert-butyl 3-(2S)-2-amino-3-ethoxy-3-oxopropyl-1H-indole-1-carboxylate provides enhanced stability and solubility, making it an ideal candidate for further chemical modifications and biological evaluations.
The amino and ethoxy substituents on the propyl side chain are crucial for the compound's biological activity. The amino group can participate in hydrogen bonding and other non-covalent interactions, which are essential for binding to specific protein targets. The ethoxy group, on the other hand, can influence the lipophilicity and overall pharmacokinetic properties of the molecule. These functional groups contribute to the compound's potential as a lead molecule in drug discovery programs.
Recent studies have highlighted the importance of tert-butyl 3-(2S)-2-amino-3-ethoxy-3-oxopropyl-1H-indole-1-carboxylate in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, preliminary studies have suggested that it may have neuroprotective effects by reducing oxidative stress and promoting neuronal survival.
In the realm of cancer research, tert-butyl 3-(2S)-2-amino-3-ethoxy-3-oxopropyl-1H-indole-1-carboxylate has shown promise as a potential anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells through the modulation of key signaling pathways such as p53 and Bcl-2. These findings underscore the compound's potential as a lead molecule for further development into novel anticancer therapies.
The synthesis of tert-butyl 3-(2S)-2-amino-3-ethoxy-3-oxopropyl-1H-indole-1-carboxylate typically involves multi-step procedures that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include the coupling of an indole derivative with an appropriately substituted amino acid ester, followed by protection and deprotection steps to introduce the tert-butyl group and other functional groups. Advanced techniques such as asymmetric synthesis can be employed to achieve high enantiomeric purity, which is crucial for many pharmaceutical applications.
The physicochemical properties of tert-butyl 3-(2S)-2-amino-3-ethoxy-3-oxopropyl-1H-indole-1-carboxylate have been extensively characterized using various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These techniques provide detailed insights into the molecular structure and conformational behavior of the compound, which are essential for understanding its biological activity and optimizing its properties for therapeutic use.
In conclusion, tert-butyl 3-(2S)-2-amino-3-ethoxy-3-oxopropyl-1H-indole-1-carboxylate (CAS No. 1431724-08-1) is a versatile organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its promising biological activities, make it an attractive candidate for further investigation and development into novel therapeutic agents. Ongoing research continues to uncover new applications and mechanisms of action for this compound, contributing to its growing importance in the field.
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